![molecular formula C12H16 B053631 Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI) CAS No. 114640-69-6](/img/structure/B53631.png)
Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI) is a synthetic compound that has been developed for scientific research purposes. It is a complex molecule that has been synthesized using a multi-step process. This molecule has gained significant attention in the scientific community due to its unique structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)) is not fully understood. However, it is believed to interact with specific biological targets in a unique way due to its complex structure. Further research is needed to fully understand the mechanism of action of this molecule.
Biochemical and Physiological Effects:
Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)) has been shown to have various biochemical and physiological effects in studies conducted in vitro. These effects include inhibition of specific enzymes, modulation of ion channels, and alteration of cellular signaling pathways. Further research is needed to fully understand the biochemical and physiological effects of this molecule.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)) in lab experiments include its unique structure, which allows for specific interactions with biological targets. It is also a synthetic molecule, which allows for precise control over its properties. However, the limitations of using this molecule include its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for research on Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)). These include:
1. Further investigation into the mechanism of action of this molecule to fully understand its interactions with biological targets.
2. Development of new synthetic methods to improve the yield and purity of the final product.
3. Investigation of the potential use of this molecule in drug development for various diseases.
4. Study of the effects of this molecule in vivo to understand its potential applications in medicine.
5. Investigation of the potential use of this molecule in the development of new materials with unique properties.
Conclusion:
Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)) is a complex synthetic molecule with potential applications in various fields of scientific research. Its unique structure and potential interactions with biological targets make it an interesting molecule for investigation. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)) involves a multi-step process that requires expertise in organic chemistry. The synthesis process involves the reaction of cyclobutene with a diene to form a dispiro[2.2.2.2]octane intermediate. This intermediate is then subjected to a series of reactions to form the final product. The synthesis process has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)) has a wide range of potential applications in scientific research. It has been studied for its potential use as a molecular probe for studying biological systems. It has also been investigated for its potential use in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
114640-69-6 |
---|---|
Produktname |
Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI) |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
InChI |
InChI=1S/C12H16/c1-3-11(4-1)7-8(11)10-9(7)12(10)5-2-6-12/h7-10H,1-6H2 |
InChI-Schlüssel |
NYOZGBDGFGQBFJ-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)C3C2C4C3C45CCC5 |
Kanonische SMILES |
C1CC2(C1)C3C2C4C3C45CCC5 |
Synonyme |
Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.